Drostanolone acetate
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Overview
Description
Drostanolone acetate, also known as dromostanolone acetate, is a synthetic anabolic-androgenic steroid derived from dihydrotestosterone. It is primarily used in the medical field for the treatment of breast cancer in postmenopausal women. Additionally, it has gained popularity in the bodybuilding community for its ability to enhance muscle definition and reduce body fat.
Preparation Methods
Synthetic Routes and Reaction Conditions
Drostanolone acetate is synthesized through the chemical modification of dihydrotestosterone. The process involves the methylation of dihydrotestosterone at the 2-alpha position, followed by esterification with acetic acid to form the acetate ester. The reaction typically requires the use of strong acids or bases as catalysts and is carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical synthesis using advanced equipment and technology. The process includes multiple steps such as purification, crystallization, and quality control to ensure the final product meets pharmaceutical standards. The use of automated systems and stringent quality checks helps in maintaining consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
Drostanolone acetate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can convert this compound back to its parent compound, dihydrotestosterone.
Substitution: The acetate ester group can be substituted with other functional groups to modify its properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions include various metabolites and derivatives of this compound, which can have different pharmacological properties and applications.
Scientific Research Applications
Drostanolone acetate has a wide range of scientific research applications, including:
Chemistry: It is used as a reference compound in analytical chemistry for the development of detection methods for anabolic steroids.
Biology: The compound is studied for its effects on muscle growth, fat metabolism, and androgen receptor activity.
Medicine: In addition to its use in breast cancer treatment, this compound is researched for its potential in treating other conditions such as osteoporosis and muscle wasting.
Industry: The compound is used in the development of performance-enhancing drugs and supplements for athletes and bodybuilders.
Mechanism of Action
Drostanolone acetate exerts its effects by binding to androgen receptors in the body. This binding activates the androgen receptor, leading to changes in gene expression that promote muscle growth, increase strength, and reduce body fat. The compound also inhibits the aromatase enzyme, preventing the conversion of testosterone to estrogen, which helps in maintaining a lean and defined physique.
Comparison with Similar Compounds
Drostanolone acetate is unique among anabolic-androgenic steroids due to its high anabolic to androgenic ratio and its ability to inhibit aromatase. Similar compounds include:
Testosterone: The primary male sex hormone with both anabolic and androgenic effects.
Nandrolone: An anabolic steroid with a lower androgenic effect compared to testosterone.
Methenolone: Known for its mild anabolic effects and low androgenic activity.
Oxandrolone: A synthetic anabolic steroid with a high anabolic to androgenic ratio, similar to this compound.
Each of these compounds has unique properties and applications, but this compound stands out for its specific effects on muscle definition and fat reduction.
Properties
Molecular Formula |
C22H34O3 |
---|---|
Molecular Weight |
346.5 g/mol |
IUPAC Name |
[(2R,5S,8R,9S,10S,13S,14S,17S)-2,10,13-trimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C22H34O3/c1-13-12-22(4)15(11-19(13)24)5-6-16-17-7-8-20(25-14(2)23)21(17,3)10-9-18(16)22/h13,15-18,20H,5-12H2,1-4H3/t13-,15+,16+,17+,18+,20+,21+,22+/m1/s1 |
InChI Key |
KYSIZRLLLZQVFF-UAVNDZOYSA-N |
Isomeric SMILES |
C[C@@H]1C[C@]2([C@@H](CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4OC(=O)C)C)CC1=O)C |
Canonical SMILES |
CC1CC2(C(CCC3C2CCC4(C3CCC4OC(=O)C)C)CC1=O)C |
Origin of Product |
United States |
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